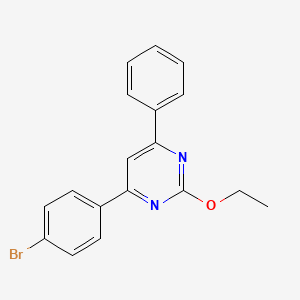![molecular formula C22H21ClN2O3 B3555283 N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B3555283.png)
N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide
Descripción general
Descripción
N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in cell signaling pathways. In
Mecanismo De Acción
N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide works by selectively inhibiting the activity of certain kinases, such as BTK, ITK, and TEC, that are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of these kinases, this compound can disrupt the signaling pathways that are critical for the growth and survival of cancer cells, immune cells, and inflammatory cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, such as inhibition of cell proliferation, induction of apoptosis, suppression of immune cell activation, and reduction of pro-inflammatory cytokine production. These effects are mediated by the selective inhibition of specific kinases that are involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide in lab experiments include its high selectivity for specific kinases, its potency in inhibiting kinase activity, and its ability to penetrate cell membranes and reach intracellular targets. However, the limitations of using this compound in lab experiments include its potential toxicity to normal cells, its limited solubility in water, and its potential to interact with other drugs or compounds.
Direcciones Futuras
There are several future directions for the development and application of N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide. These include the identification of new targets for this compound, the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new formulations for improved solubility and bioavailability, and the evaluation of its efficacy and safety in clinical trials for various diseases. Additionally, the combination of this compound with other drugs or compounds may enhance its therapeutic potential and reduce its limitations.
Aplicaciones Científicas De Investigación
N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various diseases. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific kinases that are involved in tumor progression. In autoimmune diseases, this compound has been shown to suppress the activity of immune cells that are responsible for causing inflammation and tissue damage. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propiedades
IUPAC Name |
N-[3-(butanoylamino)phenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-3-6-21(26)24-15-7-4-8-16(13-15)25-22(27)20-12-11-19(28-20)17-9-5-10-18(23)14(17)2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOLMBRUGLWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(aminocarbonyl)-2-{[(4-bromophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3555200.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B3555216.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3555221.png)


![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B3555260.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}urea](/img/structure/B3555263.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B3555264.png)

![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3555273.png)
![3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3555291.png)
![N-{4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3555295.png)
![ethyl 4-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B3555298.png)
![ethyl (4-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3555313.png)